molecular formula C29H29ClN2O6 B11053006 2-(4-chlorophenyl)-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

2-(4-chlorophenyl)-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

Cat. No. B11053006
M. Wt: 537.0 g/mol
InChI Key: FCCOIKDCAXIRFH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, hydroxy group, methoxyphenyl groups, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide typically involves multiple steps, including the formation of the cyclohexane ring and the introduction of the functional groups. Common synthetic routes may involve:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The chlorophenyl, hydroxy, and methoxyphenyl groups are introduced through substitution reactions using reagents such as chlorobenzene, methoxybenzene, and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone may yield an alcohol.

Scientific Research Applications

2-(4-chlorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide has various scientific research applications:

    Chemistry: It can be used as a precursor in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but typically involve binding to the target molecule and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

properties

Molecular Formula

C29H29ClN2O6

Molecular Weight

537.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C29H29ClN2O6/c1-29(36)16-21(33)25(27(34)31-19-8-4-6-10-22(19)37-2)24(17-12-14-18(30)15-13-17)26(29)28(35)32-20-9-5-7-11-23(20)38-3/h4-15,24-26,36H,16H2,1-3H3,(H,31,34)(H,32,35)

InChI Key

FCCOIKDCAXIRFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC)O

Origin of Product

United States

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